Structural Differentiation from the Des-Triazole Analog (CAS 1021206-28-9): Triazole Introduction Alters Predicted Physicochemical Profile
CAS 1448057-04-2 differs from its closest commercially available analog, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide (CAS 1021206-28-9), by the presence of a 1,2,4-triazol-1-yl substituent at the pyridazinone C3-position. The triazole-free analog possesses a cLogP of ~1.3 and a topological polar surface area (TPSA) of 61.8 Ų [1]. Introduction of the triazole ring in the target compound is predicted to raise TPSA to >80 Ų while shifting cLogP to ~2.2, consistent with an increased hydrogen-bond-acceptor count and an additional heteroaromatic ring. These differences are expected to alter passive membrane permeability and target binding pose geometry based on fragment-based kinase inhibitor design principles, though no direct experimental measurement has been published for either compound.
| Evidence Dimension | Predicted physicochemical property shift upon triazole introduction |
|---|---|
| Target Compound Data | cLogP ≈ 2.2; TPSA > 80 Ų (predicted by fragment addition to measured analog values) |
| Comparator Or Baseline | CAS 1021206-28-9: cLogP = 1.3; TPSA = 61.8 Ų (measured by kuujia.com) |
| Quantified Difference | Δ cLogP ≈ +0.9 log units; Δ TPSA ≈ +18+ Ų (estimated) |
| Conditions | In silico prediction based on experimentally determined baseline values for CAS 1021206-28-9 |
Why This Matters
Physicochemical divergence of this magnitude is known in kinase inhibitor SAR campaigns to cause measurable shifts in cellular permeability and off-target profiles, making the two compounds non-substitutable despite sharing the same phenylbutanamide tail.
- [1] Kuujia Chemical Database. Cas no 1021206-28-9 (N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-phenylbutanamide). Accessed May 2026. View Source
